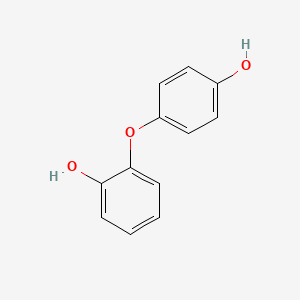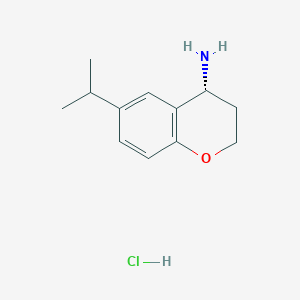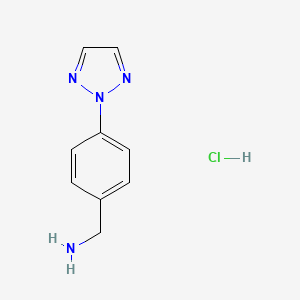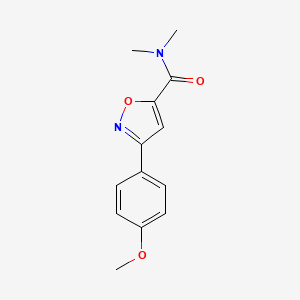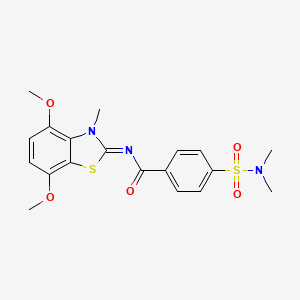
N-(4,7-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-4-(dimethylsulfamoyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4,7-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-4-(dimethylsulfamoyl)benzamide is a useful research compound. Its molecular formula is C19H21N3O5S2 and its molecular weight is 435.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis Techniques and Methodologies
- Microwave Promoted Synthesis : Utilization of microwave irradiation in the synthesis of benzothiazol-2-ylidene substituted benzamides offers a cleaner, more efficient, and faster method compared to traditional thermal heating. This is exemplified in the synthesis of N-(4-methyl-3-tolylthiazol-2(3H)-ylidene) substituted benzamides (Saeed, 2009).
- One-Pot, Multicomponent Synthesis : The development of a convenient one-pot, multicomponent synthesis technique for creating novel benzamide derivatives. These compounds are characterized using various spectroscopic and analytical methods, demonstrating the efficiency of this synthesis method (Hossaini et al., 2017).
Anticancer Activity
- In-Vitro Anticancer Activity : Certain benzothiazole derivatives exhibit significant in-vitro anticancer activity. For instance, heterocyclic compounds containing benzothiazoles fused with pyrimidines and pyrazoles have shown notable activity against various types of cancers (Waghmare et al., 2013).
Chemical Properties and Reactions
- Thermal Decomposition Studies : Investigating the thermal decomposition of O-acyl-N-[2-(methylthio)benzoyl]-N-t-butylhydroxylamines sheds light on the behavior of benzamide derivatives under high temperatures. This research aids in understanding the stability and reactivity of these compounds (Uchida et al., 1981).
- Green Chemistry Synthesis : Employing water as a reaction medium for the synthesis of benzamides aligns with the principles of green chemistry, offering an environmentally friendly approach to chemical synthesis. This method also yields nearly quantitative results, indicating high efficiency (Horishny & Matiychuk, 2020).
Antimicrobial Properties
- Antimicrobial Agents : Benzothiazoles have demonstrated potent antimicrobial properties. Various synthesized compounds based on this structure have been effective against a range of microbial organisms, highlighting their potential use in antimicrobial treatments (Abbas et al., 2014).
Corrosion Inhibition
- Corrosion Inhibitors for Steel : Certain benzothiazole derivatives show effectiveness as corrosion inhibitors for steel in acidic environments. Their mode of adsorption and high inhibition efficiencies make them suitable for industrial applications to protect against steel corrosion (Hu et al., 2016).
Properties
IUPAC Name |
N-(4,7-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-4-(dimethylsulfamoyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O5S2/c1-21(2)29(24,25)13-8-6-12(7-9-13)18(23)20-19-22(3)16-14(26-4)10-11-15(27-5)17(16)28-19/h6-11H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOZHYDNXFSXPCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=C2SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
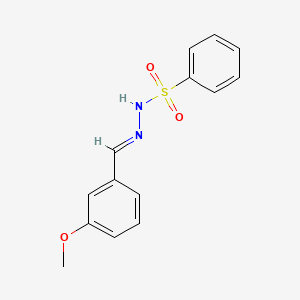
![2-[(5-{[(4-Chlorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)sulfanyl]acetohydrazide](/img/structure/B2419871.png)
![(E)-[1-(4-chlorophenyl)-2-[(4-chlorophenyl)methanesulfonyl]ethylidene](methoxy)amine](/img/structure/B2419872.png)
![2-Chloro-N-[2-(3-chloropyrazolo[1,5-a]pyrimidin-6-yl)ethyl]propanamide](/img/structure/B2419874.png)
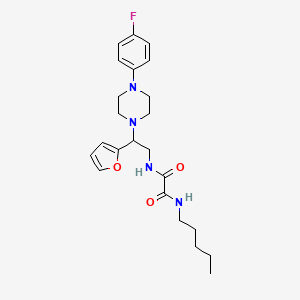
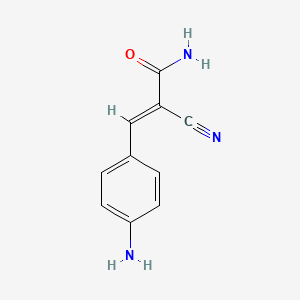
![7-methyl-2-((methylamino)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one hydrochloride](/img/structure/B2419879.png)
![3-allyl-8-(4-methoxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2419881.png)
